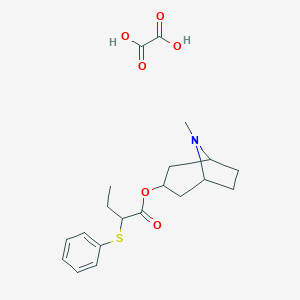
Tropine 2-(phenylthio)butanoate oxalate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tropine 2-(phenylthio)butanoate oxalate salt, also known as SM32, is a potent analgesic . It has an empirical formula of C18H25NO2S · C2H2O4 and a molecular weight of 409.50 . It is known to cause an increased release of acetylcholine at central muscarinic synapses .
Molecular Structure Analysis
The SMILES string for Tropine 2-(phenylthio)butanoate oxalate salt isOC(=O)C(O)=O.CCC(Sc1ccccc1)C(=O)O[C@@H]2C[C@@H]3CCC@HN3C . The InChI is 1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)/t13-,14+,15+,17?; . Physical And Chemical Properties Analysis
Tropine 2-(phenylthio)butanoate oxalate salt has a molecular weight of 409.50 . It is typically stored at temperatures between 2-8°C .科学的研究の応用
Sorption and Interaction with Soil and Minerals
The interaction of chemical compounds like Tropine 2-(phenylthio)butanoate oxalate salt with soil and minerals is critical in understanding their environmental impact and mobility. A study by Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides to soil, organic matter, and minerals. The research highlighted that soil organic matter and iron oxides are significant sorbents for such compounds, indicating that Tropine 2-(phenylthio)butanoate oxalate salt might have similar interactions with soil components, which could influence its stability and distribution in the environment Werner, Garratt, & Pigott, 2012.
Metabolic Engineering in Plant Species
The use of metabolic engineering to enhance the production of alkaloids in plants has significant implications for compounds like Tropine 2-(phenylthio)butanoate oxalate salt. Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, and Mirjalili (2008) detailed how metabolic engineering techniques can improve the production of tropane alkaloids, focusing on scopolamine. This research suggests that similar techniques could potentially be applied to optimize the production of Tropine 2-(phenylthio)butanoate oxalate salt in plant species, enhancing its availability for various applications Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, & Mirjalili, 2008.
Therapeutic and Biological Relevance
Tropine 2-(phenylthio)butanoate oxalate salt, like other compounds, may interact with biological systems in ways that are therapeutically relevant. Hecht (2000) discussed the inhibition of carcinogenesis by isothiocyanates, emphasizing the potential of natural and synthetic compounds to act as chemopreventive agents. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could also have chemopreventive properties, given its structural characteristics Hecht, 2000.
Nutritional Treatment and Biochemical Studies
Compounds like Tropine 2-(phenylthio)butanoate oxalate salt might be involved in nutritional treatments and have impacts on biochemical pathways. Badawy (2013) reviewed the novel nutritional treatment for manic and psychotic disorders, focusing on amino acid depletion studies. This indicates that understanding the biochemical pathways and interactions of Tropine 2-(phenylthio)butanoate oxalate salt could lead to new therapeutic approaches or nutritional treatments Badawy, 2013.
Interaction with Amino Acids and Microbiome
The interaction of chemical compounds with amino acids and the microbiome is an area of significant interest in scientific research. Grifka-Walk, Jenkins, and Kominsky (2021) reviewed the intra-kingdom signaling molecule tryptophan, emphasizing its metabolic pathways and implications in host and microbiome interactions. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could similarly interact with amino acids and influence microbiome dynamics Grifka-Walk, Jenkins, & Kominsky, 2021.
特性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVWGGNICLTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropine 2-(phenylthio)butanoate oxalate salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

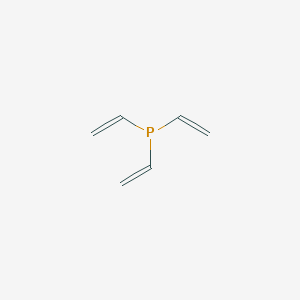
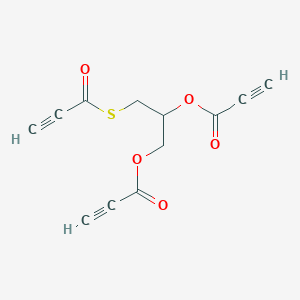


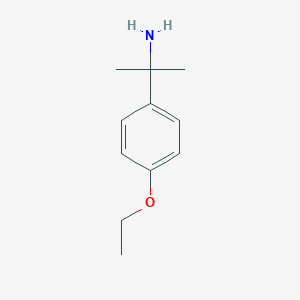
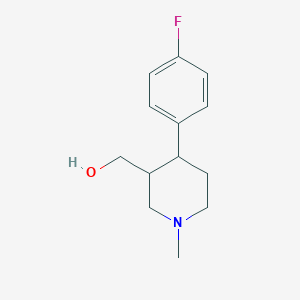
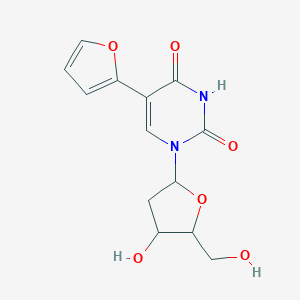
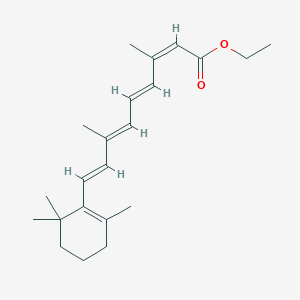
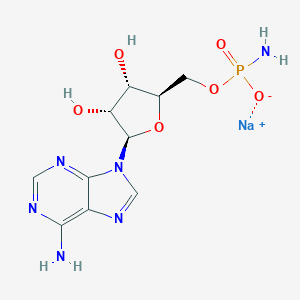
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
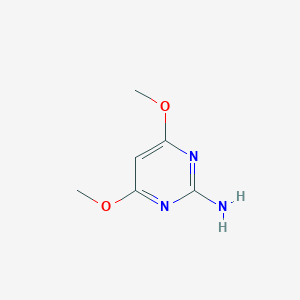
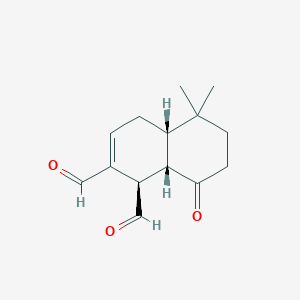
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)